
4,5-Dichloro-2-(4-chlorophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(4-chlorophenyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound features a thiazole ring substituted with chlorine atoms at positions 4 and 5, and a 4-chlorophenyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(4-chlorophenyl)thiazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiazole compound. The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(4-chlorophenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atoms on the thiazole ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives with altered electronic properties.
Scientific Research Applications
4,5-Dichloro-2-(4-chlorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: Research focuses on its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(4-chlorophenyl)thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and leading to biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
- 4,5-Dichloro-2-(4-methylphenyl)thiazole
- 4,5-Dichloro-2-(4-fluorophenyl)thiazole
- 4,5-Dichloro-2-(4-bromophenyl)thiazole
Comparison: 4,5-Dichloro-2-(4-chlorophenyl)thiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C9H4Cl3NS |
|---|---|
Molecular Weight |
264.6 g/mol |
IUPAC Name |
4,5-dichloro-2-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H4Cl3NS/c10-6-3-1-5(2-4-6)9-13-7(11)8(12)14-9/h1-4H |
InChI Key |
KCOFNGSMANPVMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



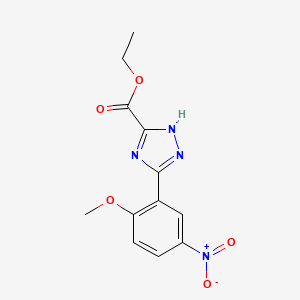
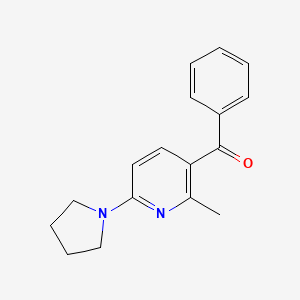

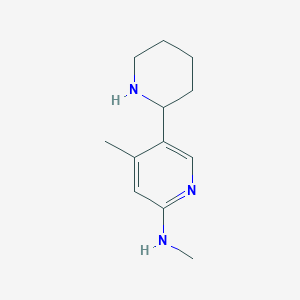
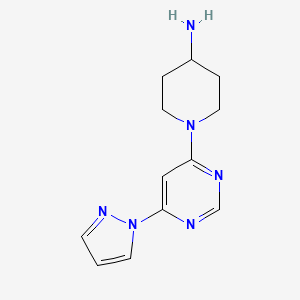
![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
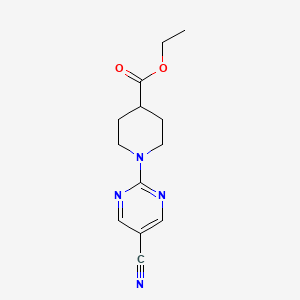
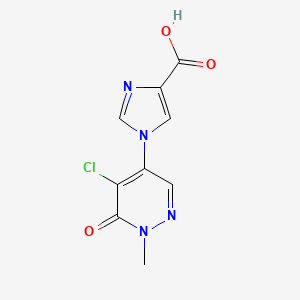
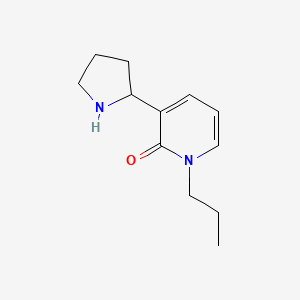
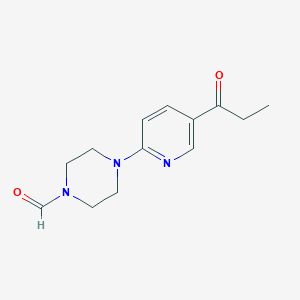
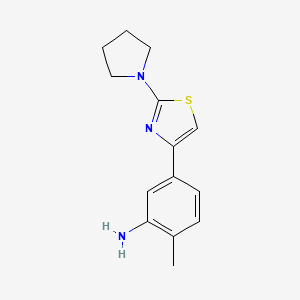
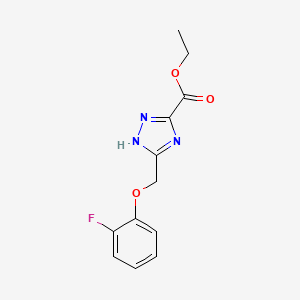
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)
